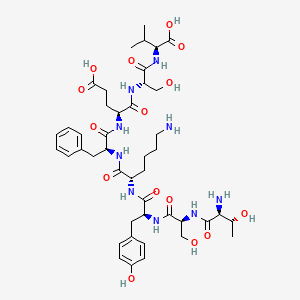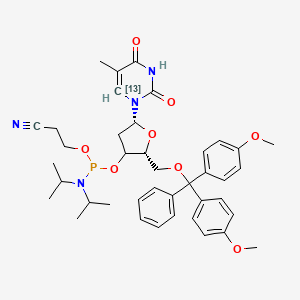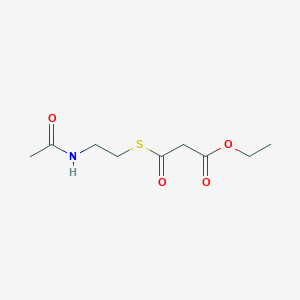
malonyl-NAC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonyl-N-acetylcysteamine (malonyl-NAC) is a compound that has garnered significant interest in scientific research due to its role in cellular processes. It is known to increase cellular propylation, resulting in reduced endogenous glyceraldehyde 3-phosphate dehydrogenase (GAPDH) activity . This compound is also involved in the inhibition of pyruvate kinase activity and limits the metabolism and proliferation of highly glycolytic kidney cancer cell lines harboring tricarboxylic acid cycle mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl-NAC can be synthesized through the reaction of malonyl chloride with N-acetylcysteamine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Malonyl-NAC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form malonyl sulfoxide or sulfone derivatives.
Reduction: Reduction of this compound can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Malonyl sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Malonyl-NAC has a wide range of applications in scientific research:
Mechanism of Action
Malonyl-NAC exerts its effects by increasing cellular propylation, which leads to reduced endogenous GAPDH activity . It also increases GAPDH malonylation in cells and inhibits pyruvate kinase activity . These actions result in the limitation of metabolism and proliferation of highly glycolytic kidney cancer cell lines with tricarboxylic acid cycle mutations .
Comparison with Similar Compounds
Similar Compounds
Malonyl-CoA: A precursor for anabolic fatty acid synthesis and involved in the regulation of energy metabolism.
Meldrum’s Acid: Used in various organic synthesis reactions and has similar reactivity to malonyl-NAC.
Uniqueness
This compound is unique in its ability to increase cellular propylation and inhibit key metabolic enzymes such as GAPDH and pyruvate kinase . This makes it a valuable tool in studying metabolic pathways and developing potential therapeutic agents for cancer treatment.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
ethyl 3-(2-acetamidoethylsulfanyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H15NO4S/c1-3-14-8(12)6-9(13)15-5-4-10-7(2)11/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
VCNFQKQSTPOHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)SCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


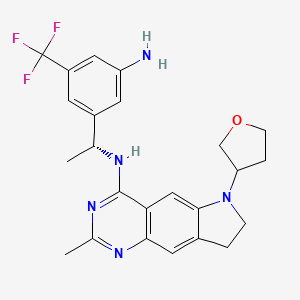
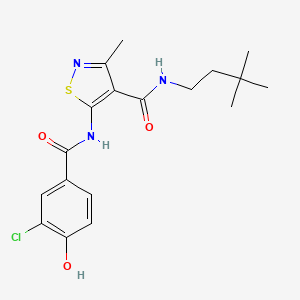
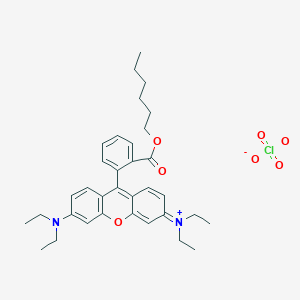
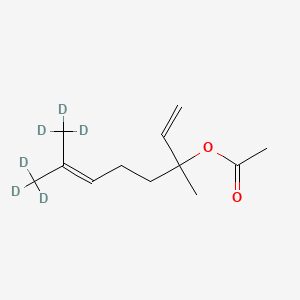
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)



